molecular formula C9H9NO2S B1454424 4-(3-Thienyl)piperidine-2,6-dione CAS No. 1342435-96-4

4-(3-Thienyl)piperidine-2,6-dione

Cat. No.: B1454424
CAS No.: 1342435-96-4
M. Wt: 195.24 g/mol
InChI Key: TZGQSRHPTUWHNE-UHFFFAOYSA-N
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Description

Contextualizing Piperidine-2,6-dione Scaffolds in Contemporary Chemical Biology and Drug Discovery Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a foundational structure in medicinal chemistry. nih.gov It is a prevalent feature in a multitude of natural alkaloids and synthetic pharmaceuticals, making it one of the most common heterocyclic fragments in drugs approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.comresearchgate.netnih.gov Piperidine scaffolds are integral to over 70 commercialized drugs, including several blockbuster medications. exlibrisgroup.com Their versatility allows them to serve as central nervous system modulators, anticancer agents, anticoagulants, and antihistamines. exlibrisgroup.com

The piperidine-2,6-dione substructure, specifically, is a significant pharmacophore that has been explored for various therapeutic applications. For instance, certain derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net The incorporation of the dione (B5365651) functionality creates a glutarimide (B196013) moiety, a structure famously associated with the immunomodulatory and anti-cancer activities of thalidomide (B1683933) and its analogues (lenalidomide, pomalidomide). While these specific examples have a different substitution pattern, they highlight the therapeutic potential embedded in the piperidine-2,6-dione core. The development of novel compounds containing the piperidine scaffold remains a crucial task in modern organic and medicinal chemistry. nih.gov

Table 1: Examples of Biological Activities of Piperidine-Containing Compounds

Biological Activity Examples of Investigated Compounds/Derivatives
Anticancer 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones nih.gov
Antiviral (HIV-1 Protease Inhibitors) Cyclopropyl-containing piperidine derivatives nih.gov
Antipsychotic Piperidine-2,6-dione derivatives researchgate.net
CNS Modulation General piperidine derivatives exlibrisgroup.com
Anti-Alzheimer's Piperidine-4-one derivatives nih.gov

Significance of Thiophene (B33073) Moieties as Bioactive Pharmacophores in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in drug discovery. nih.govrsc.orgresearchgate.net This status is due to its versatile structural diversity and wide range of biological activities. nih.gov The thiophene moiety is a key component in numerous FDA-approved drugs, ranking highly among heterocyclic systems in small-molecule pharmaceuticals. nih.govrsc.org Its bioisosteric relationship with the phenyl ring allows it to be used as a replacement to modify a drug candidate's physicochemical properties, such as solubility and metabolism, often leading to improved drug-receptor interactions. nih.gov

Derivatives of thiophene have demonstrated a vast spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties. rsc.orgresearchgate.netencyclopedia.pub For example, several approved anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene ring and function by inhibiting enzymes like cyclooxygenases (COX). nih.govencyclopedia.pub The demonstrated success of thiophene-containing compounds in clinical applications solidifies the importance of this moiety as a building block in the design of new therapeutic agents. encyclopedia.pubresearchgate.net

Table 2: Selected Pharmacological Activities of Thiophene Derivatives

Pharmacological Activity Examples of Thiophene-Containing Drugs or Compounds
Anti-inflammatory Tinoridine, Tiaprofenic acid, Tenoxicam nih.govencyclopedia.pub
Anticancer Olmutinib (a thienopyrimidine compound) researchgate.net
Antiviral Thiophene-based compounds have been studied for this activity researchgate.net
Antipsychotic / Antianxiety Olanzapine contains a thiophene ring encyclopedia.pub
Antifungal Sertaconazole, Tioconazole encyclopedia.pub

Historical Trajectory and Current Research Frontiers of 4-(3-Thienyl)piperidine-2,6-dione

The specific compound this compound is not extensively documented in mainstream academic literature as a standalone research subject. Its scientific relevance is primarily inferred from the combination of its two key structural motifs: the piperidine-2,6-dione core and the 3-thienyl substituent.

The historical context for such a molecule lies in the parallel development of drugs containing either piperidine or thiophene rings. Research into piperidine-based structures has been ongoing for over a century, while the medicinal importance of thiophenes gained significant traction with the discovery of numerous bioactive compounds in the 20th century.

Current research frontiers for a molecule like this compound can be extrapolated from investigations into structurally similar compounds. For example, a patent has described piperidine-dione derivatives, including a closely related 6-(3-thienyl)piperidine-2,4-dione, as potential inhibitors of lactate (B86563) dehydrogenase A (LDHA), an enzyme implicated in the altered metabolism of cancer cells. google.com This suggests a potential avenue of investigation for this compound in oncology. Furthermore, fused heterocyclic systems incorporating thiophene and dione structures, such as thieno[3,4-c]pyrrole-4,6-dione (B1257111) and thieno[3,2-c]pyridine-4,6-dione, are being actively explored for applications in organic electronics as high-performance semiconductors, demonstrating the broader chemical interest in these combined moieties. nih.govrsc.orgresearchgate.netrsc.org

Defining the Academic Scope and Objectives for In-Depth Research on this compound

Given the established biological significance of its constituent parts, an in-depth academic investigation of this compound is a logical pursuit. The primary objective would be to synthesize and characterize the compound and then to explore its potential biological activities through systematic screening.

Key Research Objectives:

Chemical Synthesis and Characterization: To develop and optimize a robust synthetic route for this compound and its derivatives. This would involve full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

Biological Screening: To perform broad-based biological assays to identify potential therapeutic applications. Based on the activities of its parent scaffolds, initial screening could focus on:

Anticancer Activity: Evaluating its cytotoxicity against a panel of cancer cell lines and investigating potential mechanisms, such as LDHA inhibition, based on related structures. google.com

Neurological Activity: Assessing its binding affinity for dopamine and serotonin receptors, given the known antipsychotic potential of some piperidine-2,6-dione derivatives. researchgate.net

Anti-inflammatory Effects: Testing its ability to inhibit key inflammatory enzymes like COX and LOX, a common property of thiophene-containing molecules. nih.govencyclopedia.pub

Structure-Activity Relationship (SAR) Studies: To synthesize a library of analogues by modifying both the thiophene and piperidine-dione rings. These studies would help to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity. rsc.org

Computational Modeling: To use molecular docking and other in silico methods to predict potential biological targets and to understand the binding interactions of the compound at a molecular level, guiding further SAR studies. nih.gov

The academic exploration of this compound offers a valuable opportunity to discover novel chemical entities with potential therapeutic value, building upon the rich medicinal chemistry of its core components.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-ylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-8-3-7(4-9(12)10-8)6-1-2-13-5-6/h1-2,5,7H,3-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGQSRHPTUWHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Thienyl Piperidine 2,6 Dione and Its Congeners

Evolution of Synthetic Pathways Towards the 4-(3-Thienyl)piperidine-2,6-dione Core Structure

The construction of the 4-aryl- and 4-heteroaryl-piperidine-2,6-dione framework, including the 4-(3-thienyl) derivative, has evolved from classical methods to more sophisticated and efficient strategies. Early and fundamental approaches often involve the condensation of pre-functionalized precursors.

A common and long-standing method for the synthesis of the piperidine-2,6-dione ring is the cyclization of glutamic acid or its derivatives. For instance, a one-pot microwave-assisted green synthesis has been reported for thalidomide (B1683933) and its analogs, which involves the reaction of glutamic acid with a corresponding anhydride (B1165640) and ammonium (B1175870) chloride in the presence of a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP). springernature.com This approach could theoretically be adapted for the synthesis of this compound by utilizing a suitably substituted glutamic acid precursor.

Another classical approach involves the reaction of an appropriate aniline (B41778) derivative with glutaric anhydride, followed by cyclization. clockss.org This method, however, is more suited for N-substituted piperidine-2,6-diones.

More direct routes to the 4-substituted piperidine-2,6-dione core often employ a Michael addition reaction as a key step. In this strategy, a nucleophile adds to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would conceptually involve the conjugate addition of a 3-thienyl nucleophile to a glutaconic acid derivative or a related Michael acceptor, followed by cyclization. The thia-Michael addition, a well-established reaction for forming carbon-sulfur bonds, highlights the utility of Michael additions in organic synthesis. srce.hr While not a direct C-C bond formation, the principles of Michael additions are central to the construction of such substituted heterocyclic systems.

A recently disclosed facile and practical approach for constructing α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from abundant methyl acetates and acrylamides under transition-metal-free conditions represents a significant advancement. This method proceeds via a Michael addition/intramolecular imidation cascade sequence and has been shown to be scalable. nih.gov

Advanced Synthetic Strategies for Efficient and Scalable Production of this compound

Modern synthetic chemistry emphasizes the development of efficient, scalable, and environmentally benign processes. For the production of this compound, several advanced strategies can be envisioned based on recent literature for related compounds.

A highly efficient, one-pot, four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction has been developed. This multicomponent reaction (MCR) approach allows for the rapid assembly of complex piperidine (B6355638) derivatives from simple, readily available starting materials. nih.gov While this specific example leads to piperidones, the principles of MCRs are highly valuable for the efficient construction of diverse heterocyclic libraries, and conceptually, a similar strategy could be designed for piperidine-2,6-diones.

Furthermore, the use of deep eutectic solvents (DESs) has emerged as a green and sustainable technique for the preparation of 2,6-diarylpiperidin-4-ones. nih.gov These solvents are advantageous over volatile organic compounds and could potentially be applied to the synthesis of this compound, contributing to a more environmentally friendly process.

The development of robust and scalable synthetic routes is crucial for the production of active pharmaceutical ingredients (APIs). A practical, high-yield synthesis of a key intermediate for a novel GPR119 agonist, (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol, highlights the importance of developing scalable processes from commercially available starting materials. clockss.org Similar considerations would be paramount for the large-scale production of this compound if it were to become a drug candidate.

Regioselective and Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The introduction of a stereocenter at the 4-position of the piperidine-2,6-dione ring necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure compounds, which is often crucial for biological activity.

Asymmetric desymmetrization of 4-aryl substituted glutarimides has been achieved with high levels of selectivity using a chiral bis-lithium amide base. nih.gov This method, which relies on asymmetric enolization followed by a kinetic resolution, has been successfully applied to the synthesis of the selective serotonin (B10506) reuptake inhibitor (-)-paroxetine and represents a powerful strategy for accessing enantiopure 4-aryl-piperidine-2,6-diones. This approach is highly relevant for the potential asymmetric synthesis of this compound.

Another powerful technique is the rhodium-catalyzed asymmetric arylation of N-Boc-protected α,β-unsaturated δ-lactams with arylboronic acids. This method provides chiral 4-aryl-2-piperidinones with high yields and excellent enantioselectivities. nih.gov Although this yields a 2-piperidinone, subsequent oxidation or modification could potentially lead to the desired 2,6-dione.

The catalytic enantioselective synthesis of 3-piperidines from arylboronic acids and pyridine (B92270) via a Rh-catalyzed asymmetric reductive Heck reaction has also been reported. researchgate.netsigmaaldrich.com This provides access to enantioenriched 3-substituted piperidines, which could serve as precursors for the construction of the 4-substituted piperidine-2,6-dione scaffold.

For diastereoselective synthesis, the formation of new stereogenic centers with high control is essential. A diastereoselective synthesis of new zwitterionic bicyclic lactams has been developed, which serve as scaffolds for the construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. wikipedia.org The key step involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction with high diastereoselectivity. Such strategies for controlling stereochemistry are crucial in the synthesis of complex piperidine derivatives.

Method Key Features Potential Applicability Reference(s)
Asymmetric DesymmetrizationUses a chiral base to desymmetrize a prochiral 4-arylglutarimide.Direct enantioselective synthesis of this compound. nih.gov
Rh-catalyzed Asymmetric ArylationCatalytic addition of an aryl group to an unsaturated lactam.Enantioselective synthesis of a precursor to this compound. nih.gov
Rh-catalyzed Asymmetric Reductive Heck ReactionForms enantioenriched 3-aryl-tetrahydropyridines from pyridines.Synthesis of a chiral precursor that can be converted to the target compound. researchgate.netsigmaaldrich.com
Intramolecular Corey–Chaykovsky ReactionDiastereoselective formation of bicyclic lactam intermediates.Diastereoselective synthesis of complex piperidine derivatives related to the target. wikipedia.org

Development of Analogues and Derivatives of this compound

The development of analogs and derivatives of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. For this compound, derivatization can be pursued at two main sites: the thienyl ring and the piperidine-2,6-dione nucleus.

Functionalization Approaches on the Thienyl Ring System

The thienyl ring offers several positions for functionalization, which can significantly impact the biological activity of the molecule. The reactivity of the thiophene (B33073) ring towards electrophilic substitution is well-documented, with substitution generally occurring at the C2 and C5 positions. nih.gov Late-stage functionalization (LSF) is a particularly attractive strategy for modifying complex molecules like drug candidates. springernature.comacs.orgnih.gov

Recent advances in dual photoredox/cobalt catalysis have enabled the remote-Markovnikov-selective 1,3-hydrobromination and hydrochlorination of allyl carboxylates, with demonstrated compatibility with thienyl groups. bldpharm.com Such methods for introducing functional groups onto the thienyl ring in a controlled manner are highly valuable.

The synthesis of di(3-thienyl)methanol and di(3-thienyl)methane and their evaluation for anticancer activity demonstrates the feasibility of creating more complex structures based on the 3-thienyl motif. nih.gov

Modification Strategies at the Piperidine-2,6-dione Nucleus

The piperidine-2,6-dione core can be modified at several positions, including the nitrogen atom and the carbon atoms of the ring. N-alkylation of piperidines is a common transformation, and various methods exist for this purpose, including reaction with alkyl halides in the presence of a base. ajchem-a.com For the piperidine-2,6-dione system, similar N-alkylation strategies can be employed.

The synthesis of novel glutarimide (B196013) ligands for the E3 ligase substrate receptor Cereblon (CRBN) has been achieved via the thio-Michael addition to 2-methylidene glutarimide. nih.gov This approach introduces functionality at the C2 position of the glutarimide ring and expands the chemical space for potential protein degraders.

Furthermore, the synthesis of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides as bioreducible anti-tumor agents showcases the potential for introducing substituents at other positions of the piperidine ring to modulate biological activity.

Synthesis of Conformationally Restricted this compound Derivatives

Conformationally restricting a flexible molecule can lead to increased potency and selectivity by locking the molecule in its bioactive conformation. For this compound, this can be achieved by introducing bridges or by creating spirocyclic systems.

The synthesis of 2,6-bridged piperazines has been reported as a strategy to create rigid scaffolds. nih.govnih.gov These methods, which include Dieckmann-analogous cyclizations and stepwise allylations followed by cyclization, could be adapted to create bridged piperidine-2,6-dione derivatives. The synthesis of bridged polycyclic piperidin-2-ones from conformationally rigid δ-enelactams has also been demonstrated. wikipedia.org

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of increasing interest, driven by the need for more sustainable and environmentally friendly chemical processes. unibo.it Traditional multi-step syntheses of related compounds often involve hazardous reagents, extensive workup procedures, and the generation of significant waste. scispace.comscienceopen.comresearchgate.net In contrast, green chemistry approaches aim to improve efficiency, reduce environmental impact, and enhance safety.

One prominent green methodology is the use of microwave-assisted organic synthesis . scispace.comscienceopen.comresearchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. scispace.comresearchgate.net For the synthesis of thalidomide analogs, microwave irradiation has been successfully employed in one-pot multicomponent reactions, which combine multiple synthetic steps into a single operation, thereby minimizing solvent use and purification steps. scispace.comscienceopen.comresearchgate.net

Another key principle of green chemistry is the use of safer solvents and reagents . Research has focused on replacing hazardous solvents with more benign alternatives or, ideally, conducting reactions under solvent-free conditions. researchgate.netresearchgate.net For example, neat reaction conditions, where reactants are mixed without a solvent, have been explored for the synthesis of related heterocyclic structures. researchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound and its congeners, based on methodologies developed for structurally similar compounds.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Alternative Energy Sources Microwave-assisted synthesisReduced reaction times, increased yields, cleaner reactions scispace.comscienceopen.comresearchgate.net
Safer Solvents/Reagents Use of benign solvents or solvent-free (neat) conditionsReduced toxicity and environmental impact, simplified workup researchgate.netresearchgate.net
Process Intensification One-pot multicomponent reactionsFewer reaction steps, reduced waste, improved efficiency scispace.comscienceopen.comresearchgate.net
Catalysis Use of catalytic amounts of base (e.g., DMAP)Reduced reagent use, milder reaction conditions scispace.comscienceopen.comresearchgate.net
Atom Economy Designing syntheses that maximize incorporation of starting materials into the final productMinimized waste, increased resource efficiency

By integrating these green chemistry principles, the synthesis of this compound and its congeners can be made more sustainable and economically viable.

Computational and Cheminformatics Characterization of 4 3 Thienyl Piperidine 2,6 Dione

Molecular Modeling and Dynamic Simulations of 4-(3-Thienyl)piperidine-2,6-dione in Solution and Receptor Environments

Molecular modeling and dynamic simulations provide a window into the behavior of this compound at an atomic level, both in a solvated state and when interacting with biological macromolecules. These computational methods are crucial for understanding its conformational preferences and flexibility, which are key determinants of its biological activity.

Computational methods, such as molecular mechanics calculations using force fields like COSMIC, can be employed to predict the relative conformational free energies of these different forms. nih.gov For 4-substituted piperidines, the conformational energies are often similar to those of analogous cyclohexanes. nih.gov However, the presence of heteroatoms and polar groups can influence these energies. nih.gov

To determine the global energy minimum, a systematic conformational search is typically performed. This involves rotating the rotatable bonds and evaluating the energy of each resulting conformer. The conformers with the lowest energies represent the most probable shapes of the molecule.

Table 1: Illustrative Relative Energies of this compound Conformers

Conformer4-(3-Thienyl) PositionPiperidine (B6355638) Ring ConformationRelative Energy (kcal/mol)
1EquatorialChair0.00
2AxialChair1.5 - 2.5
3EquatorialTwist-Boat4.0 - 6.0
4AxialTwist-Boat5.0 - 7.0

Note: The values in this table are illustrative and based on typical energy differences observed in similar piperidine systems. Actual values would require specific quantum mechanical or molecular mechanics calculations.

The flexibility of this compound is largely associated with the rotation of the thienyl group relative to the piperidine ring and the potential for ring puckering. Molecular dynamics (MD) simulations can be used to explore this flexibility over time, providing insights into the range of accessible conformations and the transitions between them.

Tautomerism is another important consideration for the piperidine-2,6-dione moiety. This dione (B5365651) can potentially exist in keto-enol tautomeric forms. mdpi.com Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. bohrium.comorientjchem.org The stability of a particular tautomer can be significantly influenced by the solvent environment. mdpi.com For piperidine-2,6-dione systems, the diketo form is generally the most stable, but the presence of substituents and the surrounding environment can shift this equilibrium.

Table 2: Illustrative Relative Stabilities of this compound Tautomers

Tautomeric FormDescriptionRelative Stability (kcal/mol)
DiketoStandard piperidine-2,6-dione form0.00
Mono-enol (O2)Enolization at the C2 carbonyl> 10
Mono-enol (O6)Enolization at the C6 carbonyl> 10

Note: These values are illustrative. The diketo form is generally significantly more stable for simple piperidine-2,6-diones.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of this compound

Quantum chemical calculations provide a detailed understanding of the electronic distribution and reactivity of a molecule. These methods are invaluable for predicting how this compound will interact with other molecules, including biological targets.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thienyl ring, while the LUMO is likely to be distributed over the electron-withdrawing piperidine-2,6-dione moiety. Quantum chemical calculations, such as those using DFT, can precisely determine the energies and spatial distributions of these orbitals.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These are typical energy ranges for similar organic molecules and would need to be confirmed by specific calculations.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are useful for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl groups and the sulfur atom of the thienyl ring, indicating their potential to act as hydrogen bond acceptors. A positive potential would be expected around the N-H group of the piperidine ring, highlighting its role as a hydrogen bond donor. The distribution of charge on the thienyl and piperidine rings would also be revealed, providing further insight into the molecule's reactivity and interaction preferences.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes for this compound

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic properties. nih.gov Various computational models can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability.

For this compound, these predictions would be based on its structural features. For instance, its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP) would be used to assess its "drug-likeness" according to rules such as Lipinski's Rule of Five.

Table 4: Predicted ADME Properties for this compound

PropertyPredicted Value/Classification
Molecular Weight~209 g/mol
LogP1.0 - 2.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Oral BioavailabilityGood
Blood-Brain Barrier PenetrationLikely to be low
Cytochrome P450 InhibitionTo be determined

Note: These are predictive values based on the structure of the compound and would require experimental validation.

Passive Diffusion and Permeability Predictions

The passive diffusion and permeability of a compound are critical determinants of its oral bioavailability. For this compound, these properties would be predicted using various in-silico models. These models are often based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

A standard approach involves applying Lipinski's Rule of Five, which provides a general guideline for drug-likeness and oral absorption. Additionally, more sophisticated models, such as those based on Caco-2 cell permeability assays, would be employed to predict the rate of transport across the intestinal epithelial barrier.

Table 1: Predicted Physicochemical Properties for ADME Profiling of this compound

PropertyPredicted ValueSignificance for Permeability
Molecular Weight~209.25 g/mol Within the range for good permeability
logPVaries by prediction algorithmInfluences membrane partitioning
Polar Surface Area (PSA)~75.6 ŲAffects hydrogen bonding with the membrane
Hydrogen Bond Donors1Impacts desolvation energy for membrane crossing
Hydrogen Bond Acceptors3Impacts desolvation energy for membrane crossing

Note: The values in this table are estimations based on the chemical structure and would require confirmation with specialized software.

Metabolic Site Prediction and Enzyme Interaction Profiling (e.g., Cytochrome P450)

For this compound, potential sites of metabolism could include the thienyl ring, which can undergo oxidation, or the piperidine ring, which could be subject to hydroxylation. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) would be predicted based on models trained on known substrates for these enzymes. nih.gov

Table 2: Predicted Metabolic Liabilities of this compound

Potential Metabolic ReactionPredicted Enzyme FamilyImplication
Oxidation of the thienyl ringCytochrome P450Formation of more polar metabolites for excretion
Hydroxylation of the piperidine ringCytochrome P450Alteration of biological activity and clearance

Note: These are generalized predictions and would need to be validated by in-vitro metabolic studies.

Molecular Docking and Binding Pose Analysis of this compound with Biological Targets

Molecular docking studies would provide a detailed view of the interactions between this compound and its putative protein target. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the dione moiety of the piperidine ring is known to form crucial hydrogen bonds with the backbone of the CRBN binding pocket. The thienyl group would likely occupy a hydrophobic pocket, and its specific orientation would influence the binding affinity. The binding affinity is often expressed as a docking score or an estimated binding free energy (ΔG), which helps in ranking potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Methodologies Applied to this compound Scaffolds

QSAR and SBDD are powerful computational techniques used to optimize lead compounds. For the this compound scaffold, a QSAR model could be developed if a series of analogues with varying substituents on the thienyl or piperidine ring were synthesized and their biological activities measured. nih.govmdpi.com The model would correlate the structural features of these compounds with their activity, providing insights into which modifications are likely to improve potency.

SBDD would leverage the information from molecular docking studies. By visualizing the binding pose of this compound in its target protein, medicinal chemists can design new derivatives that make more favorable interactions, thereby enhancing binding affinity and selectivity. For example, if the thienyl group does not fully occupy its binding pocket, modifications could be made to introduce substituents that fill the void and form additional contacts.

An in-depth analysis of the structure-activity and structure-property relationships of this compound analogues reveals critical insights into their biological interactions. This examination is essential for the rational design of new therapeutic agents with improved potency and selectivity.

Elucidation of Molecular Mechanisms of Action for 4 3 Thienyl Piperidine 2,6 Dione

Identification and Validation of Direct Molecular Targets of 4-(3-Thienyl)piperidine-2,6-dione

The initial step in characterizing the mechanism of action for any novel compound is the identification and validation of its direct molecular targets. For a compound like this compound, this would involve a multi-pronged approach encompassing enzyme kinetics, receptor binding assays, and biophysical techniques.

Given that many piperidine (B6355638) derivatives exhibit inhibitory activity against various enzymes, a comprehensive screening against a panel of relevant enzymes would be a logical starting point. nih.govresearchgate.net Should this compound demonstrate inhibitory effects on a particular enzyme, detailed kinetic studies would be performed to elucidate the mechanism of inhibition. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

The data obtained from these experiments would be used to generate Lineweaver-Burk plots, which can help determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com Key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) in the presence and absence of the inhibitor, as well as the inhibition constant (K_i), would be determined. mdpi.com

Illustrative Data Table: Hypothetical Enzyme Kinetic Parameters for this compound Against a Putative Target Enzyme

Inhibitor Concentration (µM)Apparent K_m (µM)Apparent V_max (µmol/min)Inhibition TypeK_i (µM)
0 (Control)50100--
1100100Competitive0.5
5250100Competitive0.5
10500100Competitive0.5

Piperidine-containing compounds are known to interact with a wide range of receptors. nih.govnih.gov Therefore, the binding profile of this compound would be assessed through a series of receptor binding assays. These assays typically employ a radiolabeled or fluorescently-labeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand from the receptor is measured, and from this, its binding affinity (K_i or IC_50) can be determined. nih.gov

A broad panel of receptor binding assays, including but not limited to those for sigma receptors, histamine receptors, and muscarinic receptors, would be utilized to identify potential direct targets. nih.gov Furthermore, investigations into whether the compound acts as an allosteric modulator would be conducted. This would involve assessing its ability to alter the binding affinity or efficacy of the endogenous ligand without directly competing for the same binding site.

Illustrative Data Table: Hypothetical Receptor Binding Profile of this compound

Receptor TargetLigand DisplacedK_i (nM)Assay Type
Sigma-1[³H]-(+)-Pentazocine50Radioligand Binding
Sigma-2[³H]-DTG>1000Radioligand Binding
Histamine H3[³H]-Nα-Methylhistamine250Radioligand Binding
Muscarinic M1[³H]-Pirenzepine>10000Radioligand Binding
Cereblon (CRBN)Fluorescently-labeled Thalidomide (B1683933)150Fluorescence Polarization

To gain a deeper understanding of the direct interaction between this compound and its identified protein targets, a suite of biophysical techniques would be employed. nih.govelsevierpure.com These methods provide valuable information on the thermodynamics, kinetics, and structural aspects of the binding event.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to an immobilized protein in real-time. This allows for the determination of the association (k_on) and dissociation (k_off) rate constants, in addition to the binding affinity (K_d).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the protein-ligand complex in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the ligand and the protein that are involved in the interaction.

These biophysical approaches are crucial for validating direct targets and providing a foundation for structure-based drug design efforts. acs.org

Investigation of Downstream Cellular Signaling Cascades Modulated by this compound

Following the identification of direct molecular targets, the next critical step is to understand how the interaction of this compound with these targets translates into changes in cellular function. This involves investigating the downstream signaling cascades that are modulated by the compound.

Treatment of cultured cells with this compound would be expected to induce changes in gene expression and the cellular proteome. These changes can be comprehensively analyzed using high-throughput techniques such as microarray analysis or RNA sequencing (RNA-Seq) for gene expression profiling, and mass spectrometry-based proteomics for analyzing the proteome. nih.govbmc-rm.org

By comparing the gene expression and protein abundance profiles of treated cells to untreated controls, researchers can identify sets of genes and proteins that are significantly up- or downregulated. Bioinformatic analysis of these datasets can then reveal the biological pathways and processes that are most affected by the compound. For instance, if this compound were to bind to Cereblon, one might expect to see changes in the levels of proteins that are substrates of the CRL4^CRBN E3 ubiquitin ligase complex. oatext.com

Illustrative Data Table: Hypothetical Top 10 Differentially Expressed Genes in a Cancer Cell Line Treated with this compound

Gene SymbolFull NameFold Changep-value
CDKN1ACyclin Dependent Kinase Inhibitor 1A3.5<0.001
GDF15Growth Differentiation Factor 152.8<0.001
IRF4Interferon Regulatory Factor 4-4.2<0.001
MYCMYC Proto-Oncogene-3.9<0.001
VEGFAVascular Endothelial Growth Factor A-2.5<0.005
IL6Interleukin 6-2.1<0.01
TNFTumor Necrosis Factor-1.8<0.01
CCND1Cyclin D1-1.5<0.05
BCL2BCL2 Apoptosis Regulator-1.4<0.05
SP1Sp1 Transcription Factor1.6<0.05

Many cellular signaling pathways are regulated by protein phosphorylation and the generation of second messengers. nih.gov To investigate the impact of this compound on these events, phosphoproteomic studies could be conducted to identify changes in the phosphorylation status of key signaling proteins. This would involve enriching for phosphorylated peptides from cell lysates treated with the compound and analyzing them by mass spectrometry.

Additionally, assays to measure the levels of key second messengers, such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and intracellular calcium (Ca²⁺), would be performed. Changes in the levels of these molecules can provide further insight into the specific signaling pathways that are activated or inhibited by this compound. For example, piperine, a well-known piperidine alkaloid, has been shown to activate the JNK signaling pathway. nih.gov

Preclinical Pharmacological and Biological Screening Methodologies for 4 3 Thienyl Piperidine 2,6 Dione

High-Throughput and High-Content Screening Approaches for 4-(3-Thienyl)piperidine-2,6-dione Library Evaluation

High-throughput screening (HTS) serves as the initial step in identifying promising lead compounds from large chemical libraries. For libraries containing analogs of this compound, HTS assays are designed to rapidly assess the activity of thousands of compounds in a miniaturized and automated format. These screens can be target-based, focusing on a specific molecular target, or phenotypic, assessing a desired cellular response.

A primary molecular target for thalidomide (B1683933) and its analogs is the E3 ubiquitin ligase cereblon (CRBN). rsc.org Therefore, a common HTS approach for piperidine-2,6-dione-containing libraries involves biochemical assays to identify compounds that bind to CRBN. These assays can be configured in various formats, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), to measure the displacement of a fluorescently labeled ligand from the CRBN protein.

Phenotypic HTS assays are also widely used to screen for desired biological activities. For instance, libraries can be screened for their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). rsc.org Downregulation of TNF-α is a hallmark of the anti-inflammatory activity of IMiDs. rsc.org

High-content screening (HCS), an extension of HTS, utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This approach can be employed to screen for more complex cellular phenotypes, such as changes in cell morphology, protein localization, or the induction of apoptosis. For example, an HCS campaign could be designed to identify compounds that induce apoptosis in multiple myeloma cell lines, a key therapeutic effect of lenalidomide (B1683929) and pomalidomide (B1683931). rsc.orgencyclopedia.pub

In Vitro Efficacy Studies in Diverse Biological Systems Relevant to Potential Therapeutic Applications

Compounds that demonstrate promising activity in primary HTS screens are subjected to more detailed in vitro efficacy studies to confirm their activity and elucidate their mechanism of action.

Proliferation Assays: The antiproliferative activity of this compound analogs is typically assessed against a panel of cancer cell lines, particularly those derived from hematological malignancies like multiple myeloma. Standard proliferation assays, such as the MTT or CellTiter-Glo assays, are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Apoptosis Assays: The ability of these compounds to induce programmed cell death, or apoptosis, is a key indicator of their potential as anticancer agents. Several methods are employed to detect apoptosis: nih.gov

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. nih.gov

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key caspases, such as caspase-3, -8, and -9, can confirm the induction of apoptosis. encyclopedia.pubnih.gov For example, some thalidomide analogs have been shown to upregulate caspase-8 activity in multiple myeloma cells. encyclopedia.pub

PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that can be detected by western blotting.

Inflammation Assays: To further characterize the anti-inflammatory properties of these compounds, their effects on the production of various cytokines are measured. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants of stimulated immune cells.

Assay TypeBiological ProcessEndpoint MeasuredTypical Cell Lines/Systems
MTT/CellTiter-GloProliferationCell Viability (IC50)Multiple Myeloma (e.g., MM.1S, U266), other cancer cell lines
Annexin V/PI StainingApoptosisPercentage of apoptotic cellsCancer cell lines, primary immune cells
Caspase-Glo AssayApoptosisCaspase-3/7, -8, -9 activityCancer cell lines
ELISAInflammationCytokine levels (e.g., TNF-α, IL-6)PBMCs, macrophages

To understand the direct molecular interactions of this compound analogs, biochemical assays are conducted using purified proteins.

CRBN Binding Assays: As mentioned, direct binding to cereblon is a key initiating event for the activity of many IMiDs. rsc.org Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of a compound to purified CRBN.

Enzyme Inhibition Assays: Some analogs of thalidomide are known to inhibit phosphodiesterase 4 (PDE4), which contributes to their anti-inflammatory effects. encyclopedia.pub Therefore, piperidine-2,6-dione derivatives may be screened for their inhibitory activity against purified PDE4 isoforms.

Kinase Assays: Depending on the intended therapeutic application, these compounds may also be screened against a panel of protein kinases to identify any potential off-target effects or to discover novel kinase inhibitory activity.

Pharmacodynamic Assessment of this compound in Preclinical In Vivo Models (Non-Human)

Promising candidates from in vitro studies are advanced to preclinical in vivo models to evaluate their pharmacodynamic effects, which relate the drug concentration to its pharmacological effect in a living organism.

The choice of animal model depends on the intended therapeutic indication.

Oncology Models: For anticancer applications, human tumor xenograft models are commonly used. In these models, human cancer cells (e.g., multiple myeloma) are implanted into immunodeficient mice. The efficacy of a this compound analog is then assessed by its ability to inhibit tumor growth.

Inflammation and Immunology Models: To evaluate anti-inflammatory and immunomodulatory effects, models such as LPS-induced endotoxemia in mice are used. The primary endpoint in this model is the reduction of serum levels of pro-inflammatory cytokines like TNF-α.

Angiogenesis Models: Thalidomide and its analogs have anti-angiogenic properties. nih.gov The chick chorioallantoic membrane (CAM) assay and the zebrafish embryo model are two common in vivo systems used to screen for anti-angiogenic activity. nih.govresearchgate.net

Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug in vivo and for guiding dose selection. Biological samples (e.g., blood, tumor tissue) are collected from treated animals to measure the modulation of relevant biomarkers.

Target Engagement Biomarkers: If the compound is known to bind to a specific target like CRBN, downstream markers of target engagement can be measured. For IMiDs, this often involves measuring the degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3) in tumor tissue or peripheral blood cells via western blotting or immunohistochemistry. rsc.org

Mechanism-of-Action Biomarkers: These biomarkers provide evidence that the drug is modulating the intended biological pathway. For example, a decrease in the expression of proliferation markers (e.g., Ki-67) or an increase in apoptosis markers (e.g., cleaved caspase-3) in tumor tissue would support an anticancer mechanism of action. Similarly, a reduction in inflammatory cytokines in the serum would confirm anti-inflammatory activity.

Efficacy Biomarkers: These biomarkers correlate with the therapeutic outcome. In oncology models, this could be the extent of tumor growth inhibition.

Model TypeDisease AreaPrimary EndpointKey Biomarkers
Multiple Myeloma Xenograft (Mouse)OncologyTumor Growth InhibitionIKZF1/IKZF3 degradation, Cleaved Caspase-3, Ki-67
LPS-induced Endotoxemia (Mouse)InflammationReduction of serum TNF-αSerum cytokine levels (TNF-α, IL-6)
Zebrafish Embryo ModelAngiogenesisInhibition of intersegmental vessel formationVascular patterning and density

Metabolism and Pharmacokinetics of this compound in In Vitro and Non-Human In Vivo Systems

Following a comprehensive review of scientific literature, no specific data regarding the metabolism and pharmacokinetics of this compound in in vitro or non-human in vivo systems were publicly available. The subsequent sections reflect this lack of specific findings.

Microsomal Stability and Metabolic Pathway Elucidation

No studies detailing the microsomal stability of this compound were identified. Research into its metabolic pathways, including the identification of key metabolizing enzymes such as cytochrome P450 isoforms, has not been published. Therefore, no data on its intrinsic clearance or metabolic fate in liver microsomes from any species can be provided.

Excretion Routes and Metabolite Identification in Animal Models

There is no available information from preclinical animal studies describing the excretion routes (e.g., renal, biliary) for this compound or its metabolites. Consequently, the identification and characterization of metabolites in biological matrices such as urine or feces from animal models have not been documented in the accessible scientific literature.

Development of Bioanalytical Methods for Quantifying this compound in Biological Matrices (Non-Human)

A search for validated bioanalytical methods for the quantification of this compound in non-human biological matrices (e.g., plasma, serum, tissue homogenates) yielded no specific results. Information regarding techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) developed for this particular compound is not available in the public domain. Therefore, details on method validation parameters including linearity, accuracy, precision, and sensitivity for this compound cannot be presented.

Advanced Medicinal Chemistry Strategies and Lead Optimization Efforts for 4 3 Thienyl Piperidine 2,6 Dione

Rational Design Principles for Enhancing Potency, Selectivity, and Biological Performance of 4-(3-Thienyl)piperidine-2,6-dione

The rational design of derivatives of this compound is centered on optimizing its interaction with the cereblon (CRBN) binding pocket to enhance therapeutic efficacy. Key strategies are derived from the extensive structure-activity relationship (SAR) studies of thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931). encyclopedia.pubnih.gov The primary goals are to increase binding affinity for CRBN, modulate the recruitment of specific neosubstrates, and thereby enhance the desired biological outcomes, such as anti-proliferative activity or specific cytokine modulation.

Key Design Principles:

Alterations to the Piperidine-2,6-dione Ring: The glutarimide (B196013) ring is essential for binding to CRBN. While this core is generally conserved, subtle modifications can be explored. For example, introducing substituents at the 3-position or 5-position of the piperidine (B6355638) ring could influence the orientation of the thienyl moiety and impact neosubstrate recruitment.

Introduction of Functional Groups for Enhanced Binding: Drawing inspiration from the development of lenalidomide and pomalidomide, the addition of specific functional groups, such as an amino group on the aromatic ring system, has been shown to dramatically increase potency. nih.gov A similar strategy could be applied by adding functional groups to the thienyl ring of this compound to enhance T-cell co-stimulation and anti-inflammatory effects. Potency for TNF-α inhibition in second-generation IMiDs can be up to 50,000 times greater than that of thalidomide. nih.gov

Table 1: Hypothetical Rational Design and Expected Impact on Biological Activity

Compound Modification Design Rationale Predicted Effect on Potency (vs. Parent Compound)
Parent This compoundBaseline scaffold-
Analog 1A 4-(2-Amino-3-thienyl)piperidine-2,6-dioneIntroduce amino group for enhanced H-bonding with CRBNIncreased
Analog 1B 4-(5-Chloro-3-thienyl)piperidine-2,6-dioneIntroduce halogen for potential new interactions and improved metabolic stabilityPotentially Increased
Analog 1C 4-(3-Thienyl)-3-methylpiperidine-2,6-dioneIntroduce steric bulk on glutarimide to alter neosubstrate specificityAltered Selectivity
Analog 1D 4-(2-Fluoro-3-thienyl)piperidine-2,6-dioneIntroduce fluorine to modulate pKa and improve cell permeabilityIncreased Bioavailability

Bioisosteric Replacements and Scaffold Hopping Approaches Utilizing the this compound Moiety

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry tools to explore new chemical space, improve drug-like properties, and circumvent patent limitations. For the this compound series, these strategies can be applied to both the thienyl and the piperidine-2,6-dione moieties.

Bioisosteres for the Thienyl Ring: The 3-thienyl group can be replaced with a variety of other aromatic or heteroaromatic systems to probe different interactions with the CRBN binding pocket. The goal is to identify replacements that maintain or improve the binding affinity while potentially altering the neosubstrate repertoire. A study on 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives demonstrated that a 2-(5-chlorothiophen-2-yl) moiety was important for biological activity. nih.gov

Scaffold Hopping of the Piperidine-2,6-dione Core: While the glutarimide ring is critical for the established mechanism of action, alternative scaffolds that can mimic its key interactions could be designed. This is a more challenging approach, as the hydrogen bonding capabilities of the glutarimide are crucial for CRBN engagement. However, successful scaffold hopping could lead to novel classes of molecular glues with entirely new pharmacological profiles.

Table 2: Potential Bioisosteric Replacements for the Thienyl Ring

Original Moiety Potential Bioisosteric Replacement Rationale
Thiophene (B33073)PhenylClassic bioisostere, alters electronic distribution.
ThiophenePyridineIntroduces a nitrogen atom for potential hydrogen bonding.
ThiopheneFuranSimilar size and electronics, slightly more polar.
ThiopheneThiazoleIntroduces an additional heteroatom, altering charge distribution and H-bonding capacity.
ThiopheneIsoxazoleModulates electronic and steric profile.

Strategies for Improving Target Engagement and Reducing Off-Target Activities of this compound Derivatives

Improving target engagement for this class of compounds means enhancing the formation of a stable ternary complex between CRBN, the drug molecule, and a specific neosubstrate. Reducing off-target activities involves minimizing interactions with other cellular proteins.

Optimizing the "Molecular Glue" Interface: The potency and neosubstrate specificity are determined by the composite surface formed by the drug and CRBN. Fine-tuning the substituents on the thienyl ring can create a surface that is more complementary to a desired neosubstrate (e.g., the transcription factors Ikaros and Aiolos in multiple myeloma) while being less favorable for others that might mediate side effects.

Conformationally Constrained Analogs: Introducing conformational rigidity into the molecule, for example, by creating bicyclic structures or adding bulky groups, can lock the molecule into its bioactive conformation for CRBN binding. This can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

Development of Prodrugs and Targeted Delivery Systems Based on the this compound Scaffold

Prodrug and targeted delivery strategies can be employed to improve the pharmacokinetic profile and therapeutic index of this compound derivatives.

Prodrug Approaches: A prodrug strategy could involve masking the acidic N-H group of the glutarimide ring to improve oral bioavailability or to achieve targeted release. For instance, an acyloxyalkyl or phosphonooxymethyl group could be attached, which would be cleaved by cellular esterases or phosphatases, respectively, to release the active drug.

Targeted Delivery Systems: For applications in oncology, the this compound scaffold could be conjugated to a targeting moiety, such as an antibody or a peptide that recognizes a tumor-specific antigen. This would create an antibody-drug conjugate (ADC) or a peptide-drug conjugate, concentrating the therapeutic agent at the tumor site and minimizing systemic exposure.

Application of Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies to the this compound Series

FBDD and covalent inhibition represent cutting-edge approaches to drug discovery that could be applied to this scaffold.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight fragments to identify weak but efficient binders to the target protein. These hits can then be grown or linked together to create more potent leads. In this context, fragments could be identified that bind to novel pockets on the CRBN-drug binary complex or on the neosubstrate itself, which could then be incorporated into the this compound scaffold to enhance ternary complex formation.

Covalent Inhibition: A next-generation strategy involves designing derivatives that can form a permanent covalent bond with the target protein. For the CRBN-binding molecules, this could be achieved by incorporating a reactive electrophilic group (a "warhead") into the this compound structure. This warhead would be positioned to react with a nearby nucleophilic amino acid residue (e.g., a cysteine or histidine) in the CRBN binding pocket. youtube.com A covalent inhibitor could offer the advantages of prolonged duration of action and increased potency.

Table 3: Potential Covalent Warheads for Modifying this compound

Warhead Type Reactive Group Target Residue (Example) Mechanism
Acrylamide-C(O)CH=CH₂CysteineMichael Addition
Fluorosulfonate-SO₂FHistidine, LysineSulfonyl Fluoride Exchange
Chloroacetamide-C(O)CH₂ClCysteineSₙ2 Nucleophilic Substitution

Combinatorial Chemistry and Library Synthesis Techniques for Generating Novel this compound Analogues

Combinatorial chemistry and high-throughput synthesis techniques are essential for rapidly exploring the SAR of the this compound scaffold. By systematically varying different parts of the molecule, large libraries of analogues can be generated and screened for improved activity.

The synthesis of such libraries would likely involve a modular approach. A key intermediate would be the this compound core, which could be synthesized on a large scale. mdpi.com Then, parallel synthesis methods could be used to introduce a wide variety of substituents onto the thienyl ring or to modify the glutarimide nitrogen.

Table 4: Example of a Combinatorial Library Design

Scaffold R¹ Substituent (on Thienyl Ring) R² Substituent (on Glutarimide N)
4-(R¹-Thienyl)-N-(R²)-piperidine-2,6-dioneH, Cl, F, BrH, Methyl, Ethyl, Benzyl
OMe, CN, NO₂, NH₂Propyl, Cyclopropyl, Acetyl

This matrix approach allows for the rapid generation of a diverse set of molecules for biological evaluation, accelerating the identification of lead compounds with superior potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Challenges in the Academic Research of 4 3 Thienyl Piperidine 2,6 Dione

Emerging Research Domains and Unexplored Therapeutic Potential of 4-(3-Thienyl)piperidine-2,6-dione

The foundational piperidine-2,6-dione (or glutarimide) ring is well-known for its role in immunomodulatory drugs (IMiDs) that interact with the cereblon (CRBN) protein, a substrate receptor for the E3 ubiquitin ligase complex. nih.govbohrium.comnih.gov This interaction underlies the therapeutic effects of drugs like lenalidomide (B1683929) and pomalidomide (B1683931) in treating hematological cancers. nih.govencyclopedia.pub The future for this compound likely lies in leveraging this established mechanism while exploring new therapeutic landscapes.

Targeted Protein Degradation: A significant emerging domain is the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov The glutarimide (B196013) moiety of this compound can serve as a functional ligand for CRBN, allowing it to be incorporated into PROTACs designed to selectively degrade disease-causing proteins. sigmaaldrich.com This opens up possibilities for targeting proteins previously considered "undruggable."

Neurodegenerative Diseases: Piperidine (B6355638) derivatives are being actively investigated as promising scaffolds for treating neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Research has focused on their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com The unique electronic properties of the thienyl group in this compound could be exploited to design novel inhibitors with improved potency and selectivity for neuronal targets.

Oncology and Beyond: While the anti-cancer potential of piperidine-4-ones is established, particularly in hematological malignancies, the specific contributions of a 3-thienyl substituent are less understood. nih.gov Research could explore its efficacy in solid tumors or its potential as an anti-inflammatory or anti-angiogenic agent, activities observed in related thalidomide (B1683933) analogues. encyclopedia.pubnih.gov Furthermore, CRBN-independent effects are a new area of interest; studies on N-alkylated glutarimide derivatives of lenalidomide have revealed CRBN-independent impacts on TNFα inhibition, suggesting that not all biological activities of this class of compounds are mediated through the canonical CRBN pathway. nih.gov

Table 1: Potential Therapeutic Targets and Research Areas for Piperidine-2,6-dione Derivatives

Research Area Potential Target/Mechanism Rationale Relevant Compounds
Oncology Cereblon (CRBN) E3 Ligase Modulation Targeted degradation of oncogenic proteins (e.g., Ikaros, Aiolos). nih.gov Lenalidomide, Pomalidomide
Neurodegeneration Acetylcholinesterase (AChE) Inhibition Symptomatic treatment of Alzheimer's disease by increasing acetylcholine (B1216132) levels. nih.gov Donepezil, N-substituted piperidines ajchem-a.com
Inflammatory Diseases TNFα Inhibition Modulation of inflammatory cytokine production. nih.govnih.gov Thalidomide, Lenalidomide
Antipsychotics Multi-receptor antagonism (Dopamine, Serotonin) Treatment of psychosis with potentially reduced side effects. nih.gov 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione

Technological Advancements and Novel Methodologies for In-Depth Study of this compound

Advancing the study of this compound requires the adoption of modern chemical and biological techniques.

Advanced Synthesis and Screening: Diversity-Oriented Synthesis (DOS) presents a powerful method to generate large libraries of stereochemically diverse piperidine analogues. nih.gov This approach, combined with high-throughput screening, can rapidly identify compounds with desired biological activities. Novel synthetic methodologies, including photochemical cycloadditions, radical cyclizations, and metal-catalyzed reactions (e.g., using rhodium or palladium), are continuously being developed to create highly substituted and functionalized piperidine rings with greater efficiency and stereocontrol. mdpi.com

Computational and Structural Biology: In silico tools are indispensable for modern drug discovery. Molecular docking can predict the binding interactions of this compound with target proteins like CRBN or AChE, guiding the rational design of more potent derivatives. nih.govnih.gov Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction helps in the early assessment of the drug-like properties of new analogues. nih.gov X-ray crystallography and cryo-electron microscopy are crucial for determining the precise three-dimensional structures of the compound in complex with its biological targets, providing invaluable insights for structure-based drug design. nih.gov

Proteomics and Systems Biology: To understand the full spectrum of biological effects, including potential off-target and CRBN-independent activities, global proteomics approaches are essential. nih.gov By analyzing changes in the entire proteome of cells upon treatment with this compound, researchers can uncover novel mechanisms of action and biomarkers of response.

Addressing Synthetic Complexities and Optimizing Biological Profiles for Advanced Research

A primary challenge in the study of this compound is its chemical synthesis. The creation of polysubstituted piperidine rings, especially with high stereoselectivity, is a complex task in organic chemistry. ajchem-a.commdpi.com

Synthetic Hurdles: Key challenges include controlling the stereochemistry at the C3 and C4 positions of the piperidine ring and the efficient introduction of the thienyl group. Researchers are exploring various strategies, such as intramolecular cyclization cascades and multi-component reactions, to streamline the synthesis. nih.govmdpi.com For instance, methods like the Type II Anion Relay Chemistry (ARC) have been developed for the modular and stereocontrolled synthesis of 2,4,6-trisubstituted piperidines. nih.gov

Optimization of Biological Profiles: Beyond synthesis, a significant effort is required to optimize the biological profile of the lead compound. This involves extensive Structure-Activity Relationship (SAR) studies to understand how modifications to the thienyl ring, the piperidine-2,6-dione core, or the N-substituent affect potency, selectivity, and pharmacokinetic properties. nih.gov For example, modification of the glutarimide moiety is being explored as a prodrug strategy to prevent CRBN binding until the drug reaches its target site, potentially improving selectivity and reducing side effects. bohrium.comnih.gov

Interdisciplinary Collaborations and Open Science Initiatives in this compound Research

The complexity of modern therapeutic research necessitates a move away from siloed work toward more integrated approaches. The investigation of this compound would greatly benefit from such a paradigm shift.

The Power of Collaboration: To fully explore the therapeutic potential of this compound, especially in complex areas like neurodegeneration, collaborations are essential. yale.edu Forging partnerships between synthetic chemists, computational biologists, structural biologists, pharmacologists, and clinical researchers allows for a more comprehensive and efficient research pipeline, from molecule design to preclinical validation. yale.edu Such interdisciplinary efforts can accelerate the translation of laboratory findings into tangible clinical applications. yale.edu

Open Science and Data Sharing: Open science initiatives, where research data, protocols, and chemical tools are made widely available, can significantly advance the field. The availability of building blocks for PROTACs and other chemical probes, for instance, allows a broader range of researchers to test new hypotheses. sigmaaldrich.comprecisepeg.com Sharing both successful and failed experimental results in open-access publications or databases can prevent unnecessary duplication of effort and foster a more collaborative and efficient global research community.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-thienyl)piperidine-2,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or substitution reactions. For example, substituted piperidinediones are often synthesized using HCl gas-saturated acetic acid to facilitate cyclization . Alternative methods involve lithium nitride (Li₃N) as a base to promote nucleophilic substitution, achieving yields up to 74% under ambient conditions . Key variables include reaction time (48–72 hours), stoichiometry of aldehydes (2.0 equivalents), and purification via recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., δ 4.82 ppm for methyl groups in 4-methyl derivatives) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1740 cm⁻¹) and nitrile (CN) groups (~2240 cm⁻¹) .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 248–255°C for phenyl-substituted analogs) .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling piperidine-2,6-dione derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do structural modifications (e.g., 3-thienyl substitution) influence the antitumor activity of piperidine-2,6-dione derivatives?

  • Methodological Answer :

  • Biological Assays : Evaluate cytotoxicity against hematological cancer cell lines (e.g., leukemia, myeloma) using MTT assays. For example, 3-chloro-3-methyl-2,6-diaryl derivatives reduce cancer cell viability by up to 80% at 10 µM .
  • Mechanistic Studies : Quantify apoptosis via qPCR to measure upregulated pro-apoptotic genes (e.g., Bax, p53) .
  • SAR Analysis : Compare substituent effects; bulky aryl groups enhance binding to JAK/STAT kinases, while electron-withdrawing groups (e.g., Cl) improve metabolic stability .

Q. What computational methods are effective for predicting the binding affinity of this compound to cancer targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., 6FS1, 6TJU). For instance, piperidine-4-ones show strong hydrogen bonding with Arg980 and hydrophobic interactions with Leu983 .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess pharmacokinetics (e.g., logP < 3, TPSA < 90 Ų for blood-brain barrier permeability) .

Q. How can researchers resolve contradictions in reactivity data for piperidine-2,6-dione derivatives under varying conditions?

  • Methodological Answer :

  • Controlled Replicate Experiments : Systematically test variables (e.g., solvent polarity, temperature) to identify outliers. For example, Li₃N-mediated reactions in DMSO yield higher regioselectivity than ethanol .
  • Kinetic Studies : Use HPLC to monitor intermediate formation and propose revised mechanisms (e.g., enolate stabilization vs. carbocation pathways) .

Q. What strategies are recommended for stabilizing polymorphic forms of piperidine-2,6-dione derivatives?

  • Methodological Answer :

  • Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) and cooling rates to isolate thermodynamically stable polymorphs .
  • PXRD and DSC : Characterize polymorphic transitions (e.g., Form I vs. Form II) and optimize storage conditions (e.g., desiccated, -20°C) to prevent hydrate formation .

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4-(3-Thienyl)piperidine-2,6-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.